molecular formula C17H14BrNO3 B3917711 methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate

methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate

Cat. No. B3917711
M. Wt: 360.2 g/mol
InChI Key: SNLPBXQBOOKXJQ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate is a chemical compound that belongs to the class of chalcones. Chalcones are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate is a promising chalcone derivative that has been extensively studied for its various applications in scientific research.

Mechanism of Action

The mechanism of action of methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. It has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases and cyclooxygenase-2, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects
Methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the expression of various pro-inflammatory cytokines. It also has antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

Methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be easily modified to generate new derivatives with potentially improved pharmacological properties. However, its low solubility in water and some organic solvents can limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various inflammatory and infectious diseases. Another direction is to explore its potential as a chemopreventive agent for the prevention of cancer. Further studies are also needed to fully elucidate its mechanism of action and to identify potential targets for its pharmacological activity.

Scientific Research Applications

Methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate has been extensively studied for its various applications in scientific research. It has been shown to exhibit significant anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It also has anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.

properties

IUPAC Name

methyl (E)-2-anilino-4-(4-bromophenyl)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-22-17(21)15(19-14-5-3-2-4-6-14)11-16(20)12-7-9-13(18)10-8-12/h2-11,19H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLPBXQBOOKXJQ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate
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methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate
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methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate
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methyl 2-anilino-4-(4-bromophenyl)-4-oxo-2-butenoate
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